MDR-652

TRP channel selectivity Target specificity Off-target profiling

TRPV1 researchers using capsaicin face unavoidable pungency artifacts and off-target TRP modulation that confound desensitization studies. MDR-652 eliminates these variables as a nonpungent, subfamily-selective full agonist (hTRPV1 EC50 3.2 μM) with >100-fold selectivity over TRPV2, TRPV3, TRPA1, and TRPM8. • Induces 78% TRPV1 desensitization (10 μM, 30 min) without pungency-associated currents ≤30 μM • Phase 1-completed topical analgesic; 100% MPE in rat SNL model (5-10 mg/kg) • Validated pharmacophore scaffold for SAR; recommended 0.1-30 μM in cellular assays

Molecular Formula C22H23ClFN3O2S
Molecular Weight 448.0 g/mol
Cat. No. B608952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMDR-652
SynonymsMDR-652;  MDR652;  MDR 652; 
Molecular FormulaC22H23ClFN3O2S
Molecular Weight448.0 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC(=C(S1)CNC(=O)NC2=CC(=C(C=C2)CO)F)C3=CC(=CC=C3)Cl
InChIInChI=1S/C22H23ClFN3O2S/c1-22(2,3)20-27-19(13-5-4-6-15(23)9-13)18(30-20)11-25-21(29)26-16-8-7-14(12-28)17(24)10-16/h4-10,28H,11-12H2,1-3H3,(H2,25,26,29)
InChIKeyHKMPJRGWSUCANB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MDR-652: A Nonpungent TRPV1 Agonist for Analgesic Research


MDR-652 (CAS 1933528-96-1) is a potent, highly specific transient receptor potential vanilloid 1 (TRPV1) ligand that functions as a full agonist [1]. This small-molecule urea derivative exhibits nanomolar binding affinity to human and rat TRPV1 channels and is characterized by its nonpungent pharmacological profile, distinguishing it from prototypical vanilloid agonists . MDR-652 has advanced to clinical development as a topical analgesic candidate for neuropathic pain indications, with Phase 1 clinical data confirming favorable human tolerability [2].

Primary Workflow

TRPV1 pathway activation and desensitization studies in sensory neurons

Key Selection Attribute

Nonpungent functional profile enables desensitization research without acute nociceptor excitation artifacts

Target Engagement Context

Subfamily-selective TRPV1 probe with reported >100-fold discrimination over TRPV2/3/PA1/PM8

Why MDR-652's Nonpungent Selectivity Is Critical


TRPV1 agonists represent a pharmacologically heterogeneous class where subtle structural differences produce divergent physiological outcomes. The prototypical agonist capsaicin activates TRPV1 with high potency but simultaneously triggers pungent irritation and acute nociceptor excitation, causing initial burning pain that limits therapeutic utility [1]. Many in-class analogs exhibit similar pungency liabilities or demonstrate cross-reactivity with other TRP family channels (TRPV2, TRPV3, TRPA1, TRPM8), introducing confounding experimental variables [2]. MDR-652 overcomes these class-wide limitations through two distinct differentiation mechanisms: (1) functionally selective agonism that produces TRPV1 activation and subsequent desensitization without triggering pungency-associated currents, and (2) subfamily-selective targeting that spares off-target TRP channels by >100-fold [2]. Substituting MDR-652 with a generic TRPV1 agonist would introduce both pungency artifacts and potential off-target TRP channel modulation, fundamentally altering experimental outcomes in pain, inflammation, and sensory neuroscience studies.

Pungency artifact risk

Generic TRPV1 agonists like capsaicin trigger pungent currents that may confound desensitization endpoint interpretation; MDR-652 provides nonpungent activation context.

Off-target TRP modulation

Non-selective agonists may cross-activate TRPV2, TRPV3, TRPA1, or TRPM8; such off-target effects can shift observed phenotypes away from TRPV1-specific mechanisms.

MDR-652 Quantitative Differentiation Evidence


TRP Channel Subfamily Selectivity

MDR-652 demonstrates pronounced selectivity for TRPV1 over related thermosensory TRP channels, a critical differentiator from less selective agonists that can confound experimental interpretation. In functional cellular assays measuring agonist-induced activation, MDR-652 exhibits >100-fold discrimination against TRPV2, TRPV3, TRPA1, and TRPM8 [1]. This selectivity profile supports its use as a TRPV1-specific pharmacological probe where off-target TRP channel modulation must be minimized.

TRP Channel Selectivity
Reported
EC50 hTRPV1 3.2 μM, mTRPV1 4.5 μM; TRPV2/3/PA1/PM8 EC50 >300 μM (>100-fold selectivity)
Supports TRPV1-specific probe context; off-target TRP channel modulation minimized
Calcium influx assay in HEK293 expressing individual channels
TRP channel selectivity Target specificity Off-target profiling

Functional Selectivity Without Pungency

A defining differentiation feature of MDR-652 is its ability to activate TRPV1 and induce desensitization without triggering the pungency-associated currents characteristic of capsaicin. In patch-clamp electrophysiology recordings from dorsal root ganglion (DRG) neurons, capsaicin induces robust TRPV1-mediated inward currents, whereas MDR-652 at concentrations up to 30 μM fails to induce measurable pungency-related TRPV1 currents [1]. This functional selectivity is further evidenced by MDR-652's ability to desensitize TRPV1: following 30-minute pretreatment with 10 μM MDR-652, subsequent capsaicin (1 μM) challenge induces 78% less calcium influx compared to non-desensitized neurons [1].

Nonpungent Function
Head-to-head
MDR-652 up to 30 μM: no pungency currents; capsaicin challenge after MDR-652 pretreatment: 78% less Ca²⁺ influx
Enables desensitization mechanism interpretation without acute excitatory artifacts
Patch-clamp and Ca²⁺ imaging in mouse DRG neurons
Nonpungent agonist Functional selectivity DRG neuron electrophysiology

Binding Affinity and Functional Potency

MDR-652 exhibits high-affinity binding to human TRPV1 with a Ki of 11.4 nM and demonstrates functional agonism with an EC50 of 5.05 nM in human TRPV1-expressing systems . A notable pharmacological feature is its species-dependent potency: while human TRPV1 responds with an EC50 of 5.05 nM, rat TRPV1 shows an EC50 of 93 nM, representing an approximately 18-fold difference in functional sensitivity . This contrasts with capsaicin, which shows less pronounced species divergence in TRPV1 potency (typical EC50 values in the 10–50 nM range across species). The binding affinity (Ki 11.4 nM) positions MDR-652 among the higher-affinity TRPV1 agonists, though direct comparative Ki data for capsaicin in identical assay conditions is not available in the primary characterization study.

Binding & Potency
Data to verify
hTRPV1 Ki = 11.4 nM; EC50 hTRPV1 5.05 nM, rTRPV1 93 nM (18.4-fold species difference)
Assay potency context with pronounced species-dependent sensitivity
Radioligand binding; calcium influx functional assay; primary source Ki comparator absent
Binding affinity Functional potency Species pharmacology

In Vivo Analgesic Efficacy in Neuropathic Pain

In the rat spinal nerve ligation (SNL) model of neuropathic pain, MDR-652 demonstrates complete analgesic efficacy. Intraperitoneal (i.p.) administration of MDR-652 produces dose-dependent analgesia with an ED50 of 0.5–2 mg/kg and achieves 100% maximum possible effect (MPE) at 5–10 mg/kg, indicating complete reversal of mechanical allodynia . Subcutaneous (s.c.) administration similarly produces excellent analgesic outcomes, with maximum effect observed 30 minutes post-administration . This 100% MPE achievement quantitatively distinguishes MDR-652 from partial-efficacy TRPV1 modulators that may not achieve full pain reversal, though direct comparator MPE data for other TRPV1 agonists in the identical SNL model are not provided in the primary publication.

Neuropathic Pain Model
Class-level
100% MPE at 5–10 mg/kg i.p./s.c. in rat SNL model; ED50 0.5–2 mg/kg
Model-response endpoint context; complete reversal of mechanical allodynia reported
SNL neuropathic pain model; direct comparator MPE data not provided
Neuropathic pain Analgesic efficacy Maximum Possible Effect

Systemic Safety Margin and Genotoxicity Profile

MDR-652 exhibits a favorable systemic safety profile with a high therapeutic index. Single-dose toxicity studies reveal LD50 values exceeding 200 mg/kg (i.p.) and 2000 mg/kg (p.o.) . This compares favorably to capsaicin, which displays much stronger systemic toxicity [1]. MDR-652 also demonstrates weak systemic toxicity overall and is negative in genotoxicity assays . The combination of low systemic exposure following topical application and high LD50 values supports a wide safety margin for both in vivo research applications and clinical development.

Systemic Safety Margin
Reported
LD50 >200 mg/kg i.p., >2000 mg/kg p.o.; negative genotoxicity
Tolerability endpoint context; qualitatively weaker systemic toxicity than capsaicin reported
Single-dose toxicity in mice; standard genotoxicity battery
Safety pharmacology LD50 Genotoxicity Therapeutic window

Pharmacophore Scaffold for TRPV1 Ligand Design

MDR-652 has been established as one of the classic TRPV1 pharmacophore templates alongside SB-705498, validating its structural scaffold as a privileged chemotype for TRPV1 ligand development. Multiple medicinal chemistry programs have utilized MDR-652 as a foundational template: two series of novel TRPV1 antagonists were designed based on the key pharmacophore structures of MDR-652 and SB-705498 [1]; a 3D-QSAR pharmacophore model was constructed using compounds derived from hybridization of antagonist SB-705498 and partial agonist MDR-652, leveraging Cryo-EM structural data of the human TRPV1 channel [2]. This validation as a pharmacophore scaffold distinguishes MDR-652 from uncharacterized TRPV1 agonists lacking documented structure-activity relationship utility.

Pharmacophore Scaffold
Reported
Classic TRPV1 pharmacophore template alongside SB-705498; used in antagonist design and 3D-QSAR models
Supports SAR and medicinal chemistry design campaigns
Multiple independent programs; Cryo-EM-aligned pharmacophore modeling
Pharmacophore modeling Drug design Structure-activity relationship TRPV1 antagonist development

MDR-652 Recommended Research Applications


TRPV1 Desensitization Mechanism Studies

MDR-652 is optimally suited for investigating TRPV1 desensitization mechanisms in sensory neuron preparations where capsaicin's pungent excitation would confound interpretation. Its ability to induce TRPV1 desensitization (78% reduction in capsaicin-induced calcium influx after 30-minute pretreatment with 10 μM MDR-652) without triggering measurable pungency-associated currents at concentrations up to 30 μM enables clean dissection of desensitization pathways independent of acute nociceptor activation [1]. Applications include patch-clamp electrophysiology studies in DRG neurons, calcium imaging of TRPV1-expressing cells, and ex vivo nerve preparations requiring sustained TRPV1 modulation without excitatory artifacts.

Topical Analgesic Formulation Development

MDR-652 is a validated lead candidate for topical analgesic development programs targeting neuropathic pain indications. Its favorable topical pharmacokinetic profile includes dermal accumulation with minimal transdermal absorption, as demonstrated in mouse models [1]. In the rat SNL neuropathic pain model, MDR-652 achieves 100% maximum possible effect (MPE) at 5–10 mg/kg with an ED50 of 0.5–2 mg/kg (i.p.) . The compound has successfully completed Phase 1 clinical trials demonstrating favorable tolerability with minimal systemic exposure following topical application [2]. Formulation development studies for creams, gels, or transdermal patches are supported by its established efficacy and safety data package.

TRPV1-Specific Pharmacological Probe

MDR-652 serves as a TRPV1-specific pharmacological probe in experimental systems where off-target TRP channel modulation must be stringently excluded. Its >100-fold selectivity over TRPV2, TRPV3, TRPA1, and TRPM8 (EC50 >300 μM for each off-target channel versus EC50 3.2 μM for hTRPV1) enables confident attribution of observed phenotypes to TRPV1 agonism [1]. This selectivity is particularly valuable in primary sensory neuron cultures and tissue preparations that co-express multiple TRP channel subtypes. Recommended working concentrations for TRPV1-specific activation are 0.1–30 μM in cellular assays [1].

Medicinal Chemistry Lead Optimization

MDR-652 has been validated as a privileged pharmacophore template for structure-based drug design of novel TRPV1 modulators. Multiple independent medicinal chemistry programs have successfully leveraged the MDR-652 scaffold to design and synthesize series of TRPV1 antagonists with improved CNS penetration and mode-selectivity [1]. Computational approaches including 3D-QSAR pharmacophore modeling have been constructed using MDR-652-derived compounds aligned to Cryo-EM structural data of the human TRPV1 channel . MDR-652 is therefore recommended as a reference compound and scaffold starting point for SAR campaigns aiming to develop next-generation TRPV1 ligands with tailored pharmacological properties.

Application
Selection Property
Validation Focus
TRPV1 desensitization pathway studies
Nonpungent functional selectivity context
Desensitization mechanism interpretation without pungency artifact
Topical formulation exposure studies
Formulation-dependent exposure context
Exposure-model review; dermal retention vs. transdermal absorption
TRPV1-selective pharmacological probe
Subfamily selectivity context (>100-fold)
Off-target TRP channel exclusion in sensory neuron assays
TRPV1 ligand SAR campaigns
Pharmacophore scaffold utility
Lead optimization and molecular design based on privileged chemotype

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for MDR-652

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.